Cas no 243666-15-1 (1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane)
![1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane structure](https://ja.kuujia.com/scimg/cas/243666-15-1x500.png)
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
- 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- 1-(3-(trifluoromethyl)py
- 1-(3-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane
- 1-(3-(trifluoromethyl)-pyridin-2-yl)piperazine
- 1-(3-trifluoromethoxy-phenyl)-piperazine
- 1-(3-trifluoromethyl-pyridin-2-yl)piperazine
- 1-[3-(trifluoromethyl)-2-pyridinyl]piperazine
- 1-[3-(trifluoromethyl)-2-pyridyl]-1,4-diazepane
- 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
- CTK1F8360
- Piperazine, 1-[3-(trifluoromethoxy)phenyl]-
- SureCN1735099
- AKOS000140461
- BMKFDQXBPCCAFY-UHFFFAOYSA-N
- MFCD00661817
- FS-1466
- 243666-15-1
- DTXSID201177636
- 1-[3-(trifluoromethyl)pyridin-2-yl]homopiperazine
- SB55100
- Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
- 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane, AldrichCPR
- SCHEMBL5356587
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- MDL: MFCD00661817
- インチ: InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
- InChIKey: BMKFDQXBPCCAFY-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(N=C1)N2CCCNCC2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 245.11412
- どういたいしつりょう: 245.11398195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- ふってん: 90°C/0.2mm
- 屈折率: 1.5210
- PSA: 28.16
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33689-250mg |
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95% |
243666-15-1 | 95% | 250mg |
¥1638.00 | 2023-02-08 | |
Fluorochem | 017271-10g |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane |
243666-15-1 | 95% | 10g |
£272.00 | 2022-03-01 | |
Matrix Scientific | 085075-1g |
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, 97% |
243666-15-1 | 97% | 1g |
$230.00 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33689-1g |
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95% |
243666-15-1 | 95% | 1g |
¥4550.00 | 2023-02-08 | |
Key Organics Ltd | FS-1466-1MG |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane |
243666-15-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
A2B Chem LLC | AF29498-250mg |
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
243666-15-1 | 95% | 250mg |
$45.00 | 2024-04-20 | |
1PlusChem | 1P00BD6I-1g |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 95% | 1g |
$125.00 | 2025-02-25 | |
1PlusChem | 1P00BD6I-100mg |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 100mg |
$62.00 | 2024-05-21 | ||
1PlusChem | 1P00BD6I-250mg |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 95% | 250mg |
$76.00 | 2025-02-25 | |
1PlusChem | 1P00BD6I-5g |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 95% | 5g |
$440.00 | 2025-02-25 |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepaneに関する追加情報
Professional Introduction to Compound with CAS No. 243666-15-1 and Product Name: 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
The compound with the CAS number 243666-15-1 and the product name 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a pyridine moiety with a diazepane ring, creating a unique scaffold that is conducive to interactions with biological targets.
The trifluoromethyl group appended to the pyridine ring is a key feature that enhances the compound's pharmacological properties. Trifluoromethyl groups are well-known for their ability to improve metabolic stability, lipophilicity, and binding affinity, making them a staple in drug design. In the context of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane, this substituent likely contributes to the compound's efficacy by modulating its interaction with biological receptors. Recent studies have highlighted the importance of trifluoromethyl-containing compounds in developing treatments for various diseases, including cancer, inflammation, and infectious disorders.
The diazepane core of the molecule is another critical component that imparts specific biological activities. Diazepanes are known for their potential as central nervous system (CNS) modulators, with applications ranging from anxiolytic to neuroprotective effects. The combination of a pyridine ring and a diazepane moiety in 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane suggests that this compound may exhibit dual functionality, targeting multiple pathways or receptors simultaneously. This dual-targeting capability is highly desirable in modern drug development, as it can lead to more comprehensive therapeutic outcomes.
Recent research in medicinal chemistry has demonstrated that heterocyclic compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane can serve as versatile scaffolds for drug discovery. The structural features of this molecule allow it to interact with a wide range of biological targets, including enzymes and receptors involved in disease mechanisms. For instance, studies have shown that pyridine-based compounds can modulate enzyme activity by binding to specific pockets within the enzyme's active site. The presence of the trifluoromethyl group further enhances this interaction by increasing the compound's affinity for its target.
In addition to its potential as a drug candidate, 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane may also find applications in chemical biology research. The compound's unique structure makes it an excellent tool for studying protein-ligand interactions and understanding the mechanisms underlying various biological processes. By using this compound as a probe, researchers can gain insights into how different molecules interact with biological systems, which could lead to new therapeutic strategies.
The synthesis of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methods. The construction of the diazepane ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the trifluoromethyl group necessitates specialized reagents and methodologies to achieve optimal results. These synthetic challenges underscore the complexity and precision required in developing novel chemical entities like this one.
Evaluation of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane in preclinical studies has revealed promising results regarding its biological activity. Initial assays have shown that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. These findings are particularly encouraging given the growing body of evidence supporting the use of heterocyclic compounds in drug development. Further research is ongoing to fully elucidate the pharmacological profile of this molecule and explore its potential therapeutic applications.
The future prospects for 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are bright, with numerous avenues for exploration remaining open. Researchers are keenly interested in optimizing its structure for better efficacy and safety profiles. Additionally, investigations into its mechanism of action could provide valuable insights into disease pathophysiology and lead to new treatment paradigms. As our understanding of molecular interactions continues to evolve, compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are poised to play a crucial role in advancing medical science.
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